molecular formula C44H70Cl2N12O22 B038834 Trisdine CAS No. 123354-94-9

Trisdine

Cat. No. B038834
M. Wt: 1190 g/mol
InChI Key: DTGFBBFYTMOQGC-ZMPKAQECSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Trisdine is a chemical compound that has been gaining attention in the scientific community due to its potential applications in research and medicine. It is a derivative of the amino acid tryptophan and has been shown to have various biochemical and physiological effects. In

Scientific Research Applications

Trisdine has been used in various scientific research applications, including as a fluorescent probe for studying protein interactions and as a tool for studying the structure and function of proteins. It has also been shown to have potential therapeutic applications, such as in the treatment of cancer and neurodegenerative diseases. Additionally, Trisdine has been used in the development of biosensors for detecting various biomolecules.

Mechanism Of Action

Trisdine has been shown to bind to proteins and alter their function. It does this by forming covalent bonds with amino acid residues on the protein surface, which can lead to changes in protein conformation and activity. The specific mechanism of action of Trisdine can vary depending on the protein target, making it a versatile tool for studying protein function.

Biochemical And Physiological Effects

Trisdine has been shown to have various biochemical and physiological effects, including the ability to induce protein aggregation and alter protein stability. It has also been shown to have antioxidant properties and can scavenge free radicals. Additionally, Trisdine has been shown to have anti-inflammatory effects and can modulate immune system function.

Advantages And Limitations For Lab Experiments

One of the main advantages of Trisdine is its ability to selectively bind to proteins and alter their function. This makes it a valuable tool for studying protein structure and function. Additionally, Trisdine is readily available and can be synthesized in high yield and purity. However, one limitation of Trisdine is its potential toxicity, which can limit its use in certain experiments. Additionally, the specific mechanism of action of Trisdine can vary depending on the protein target, making it important to carefully consider experimental conditions when using Trisdine.

Future Directions

There are many potential future directions for research involving Trisdine. One area of interest is the development of Trisdine-based biosensors for detecting various biomolecules. Additionally, Trisdine could be further explored as a potential therapeutic agent for the treatment of cancer and neurodegenerative diseases. Another area of interest is the development of Trisdine-based tools for studying protein-protein interactions and protein aggregation. Overall, Trisdine has great potential for advancing scientific research and medicine, and further exploration of its properties and applications is warranted.

Synthesis Methods

Trisdine can be synthesized through a multi-step process starting with tryptophan. The first step involves the conversion of tryptophan to indole-3-pyruvic acid (IPA) using pyruvate and an enzyme called tryptophan transaminase. The IPA is then reacted with formaldehyde and ammonia to form Trisdine. This synthesis method has been optimized for high yield and purity, making Trisdine readily available for research purposes.

properties

CAS RN

123354-94-9

Product Name

Trisdine

Molecular Formula

C44H70Cl2N12O22

Molecular Weight

1190 g/mol

IUPAC Name

(1E)-2-[6-[[amino-[(E)-[amino-(4-chloroanilino)methylidene]amino]methylidene]amino]hexyl]-1-[amino-(4-chloroanilino)methylidene]guanidine;2-[2-[bis(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetic acid;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic acid

InChI

InChI=1S/C22H30Cl2N10.C10H16N2O8.2C6H12O7/c23-15-5-9-17(10-6-15)31-21(27)33-19(25)29-13-3-1-2-4-14-30-20(26)34-22(28)32-18-11-7-16(24)8-12-18;13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;2*7-1-2(8)3(9)4(10)5(11)6(12)13/h5-12H,1-4,13-14H2,(H5,25,27,29,31,33)(H5,26,28,30,32,34);1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);2*2-5,7-11H,1H2,(H,12,13)/t;;2*2-,3-,4+,5-/m..11/s1

InChI Key

DTGFBBFYTMOQGC-ZMPKAQECSA-N

Isomeric SMILES

C1=CC(=CC=C1N/C(=N/C(=NCCCCCCN=C(/N=C(/NC2=CC=C(C=C2)Cl)\N)N)N)/N)Cl.C(N(CC(=O)O)CC(=O)O)CN(CC(=O)O)CC(=O)O.C(O)[C@@H](O)[C@@H](O)[C@H](O)[C@@H](O)C(=O)O.C(O)[C@@H](O)[C@@H](O)[C@H](O)[C@@H](O)C(=O)O

SMILES

C1=CC(=CC=C1NC(=NC(=NCCCCCCN=C(N)N=C(N)NC2=CC=C(C=C2)Cl)N)N)Cl.C(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O.C(C(C(C(C(C(=O)O)O)O)O)O)O.C(C(C(C(C(C(=O)O)O)O)O)O)O

Canonical SMILES

C1=CC(=CC=C1NC(=NC(=NCCCCCCN=C(N)N=C(N)NC2=CC=C(C=C2)Cl)N)N)Cl.C(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O.C(C(C(C(C(C(=O)O)O)O)O)O)O.C(C(C(C(C(C(=O)O)O)O)O)O)O

Other CAS RN

123354-94-9

synonyms

Trisdine

Origin of Product

United States

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